molecular formula C12H17N3S B11738495 3-[(Dimethylamino)methylidene]-1-(2,6-dimethylphenyl)thiourea

3-[(Dimethylamino)methylidene]-1-(2,6-dimethylphenyl)thiourea

Cat. No.: B11738495
M. Wt: 235.35 g/mol
InChI Key: RCEUKHCFPMGACT-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methylidene]-1-(2,6-dimethylphenyl)thiourea is an organic compound with the molecular formula C12H17N3S It is known for its unique chemical structure, which includes a thiourea group bonded to a dimethylaminomethylidene moiety and a 2,6-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methylidene]-1-(2,6-dimethylphenyl)thiourea typically involves the reaction of 2,6-dimethylaniline with dimethylformamide dimethyl acetal (DMF-DMA) and thiourea. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methylidene]-1-(2,6-dimethylphenyl)thiourea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .

Scientific Research Applications

3-[(Dimethylamino)methylidene]-1-(2,6-dimethylphenyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism by which 3-[(Dimethylamino)methylidene]-1-(2,6-dimethylphenyl)thiourea exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Dimethylamino)methylidene]-1-(2-fluorophenyl)thiourea
  • 3-[(Dimethylamino)methylidene]furan-2(3H)-thione
  • 3-[(Dimethylamino)methylidene]-1-(2,6-dichlorophenyl)thiourea

Uniqueness

3-[(Dimethylamino)methylidene]-1-(2,6-dimethylphenyl)thiourea is unique due to the presence of the 2,6-dimethylphenyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

1-(dimethylaminomethylidene)-3-(2,6-dimethylphenyl)thiourea

InChI

InChI=1S/C12H17N3S/c1-9-6-5-7-10(2)11(9)14-12(16)13-8-15(3)4/h5-8H,1-4H3,(H,14,16)

InChI Key

RCEUKHCFPMGACT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)N=CN(C)C

Origin of Product

United States

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